molecular formula C8H9FO3S B12852192 2-Fluoro-6-methoxyphenylmethylsulfone CAS No. 1208075-04-0

2-Fluoro-6-methoxyphenylmethylsulfone

Cat. No.: B12852192
CAS No.: 1208075-04-0
M. Wt: 204.22 g/mol
InChI Key: STKSICUSUWAOEW-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The methylsulfonyl group is often introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the methylsulfonyl group can enhance its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.

    1-Fluoro-3-methoxy-2-(trifluoromethyl)benzene:

Uniqueness

The presence of the fluorine atom, methoxy group, and methylsulfonyl group allows for a wide range of chemical transformations and interactions with biological targets .

Properties

CAS No.

1208075-04-0

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

1-fluoro-3-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3

InChI Key

STKSICUSUWAOEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)S(=O)(=O)C

Origin of Product

United States

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